2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride
Description
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a chiral organic compound characterized by a phenyl group attached to a pyrrolidine-containing ethanol backbone, with a hydrochloride salt formation. Its molecular formula is C₁₂H₁₈ClNO (calculated based on structural analogs in , and 12). The pyrrolidine ring introduces conformational rigidity, while the hydroxyl and amine groups enhance solubility in polar solvents. This compound is synthesized via hydrogenation and oxidation steps, as inferred from methods used for related pyrrolidine derivatives ().
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-phenyl-1-pyrrolidin-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-12(11-7-4-8-13-11)9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9H2;1H |
InChI Key |
HZGDZBACKOMMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Intermediate Formation
- The initial step often involves chlorination of a precursor compound to introduce a reactive chlorine atom, which serves as a leaving group for subsequent nucleophilic substitution.
- For example, chlorination of a suitable phenyl-substituted ethanone or related intermediate is performed under mild conditions to avoid racemization.
Chiral Reduction
- The chlorinated intermediate undergoes stereoselective reduction using chiral catalysts or auxiliaries to establish the desired (R)- or (S)-configuration at the pyrrolidine ring.
- Common methods include the use of chiral metal catalysts (e.g., Ru-based complexes) or chiral auxiliaries protecting the pyrrolidine nitrogen, ensuring high enantiomeric excess (>98% ee).
- Reaction monitoring is performed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and chiral chromatography.
Amination and Pyrrolidine Ring Closure
- The reduced intermediate is subjected to amination, typically involving nucleophilic substitution with pyrrolidine or its derivatives.
- Ring closure to form the pyrrolidine ring is often facilitated by intramolecular nucleophilic attack, sometimes catalyzed by Lewis acids or under basic conditions.
- The stereochemical integrity is maintained by controlling temperature and reaction time.
Hydrochloride Salt Formation
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in polar solvents such as methanol.
- This step enhances the compound’s solubility and stability, facilitating isolation as a crystalline solid.
- The salt formation is typically conducted at room temperature with stirring, followed by filtration and drying.
Industrial Scale and Optimization Techniques
- Industrial synthesis scales up the above methods with optimization for yield and purity.
- Dynamic kinetic resolution and crystallization-induced asymmetric transformation are employed to maximize enantiomeric purity.
- Process analytical technology (PAT) tools like inline FTIR and Raman spectroscopy are used for real-time monitoring of chiral intermediates.
- Solvent systems such as ethanol/water mixtures are optimized to favor crystallization of the desired enantiomer.
Analytical Characterization and Quality Control
| Technique | Purpose | Details/Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and stereochemistry | 1H and 13C NMR, including 2D techniques (NOESY, COSY) to verify spatial arrangement of atoms |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity quantification | Use of chiral columns (e.g., Chiralpak IA/IB); purity >98% ee targeted |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and isotopic pattern confirmation | Confirms molecular formula C11H16ClNO, MW 213.70 g/mol |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Used to track intermediate formation and reaction completion |
| Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) | Stability and polymorphic form analysis | Detects phase transitions and hydrate formation affecting stability |
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Purpose |
|---|---|---|---|
| 1. Chlorination | Electrophilic substitution | Chlorinating agent (e.g., SOCl2), mild temp | Introduce chlorine for nucleophilic substitution |
| 2. Chiral Reduction | Stereoselective reduction | Chiral catalyst (Ru-based), controlled temp | Establish stereochemistry at pyrrolidine ring |
| 3. Amination & Cyclization | Nucleophilic substitution | Pyrrolidine, base or acid catalyst | Formation of pyrrolidine ring |
| 4. Hydrochloride salt formation | Acid-base reaction | HCl in methanol or ethanol, room temp | Formation of stable hydrochloride salt |
| 5. Purification | Crystallization/filtration | Solvent optimization (ethanol/water) | Isolation of enantiomerically pure product |
Research Notes and Practical Considerations
- Reaction times vary from 15 hours to 72 hours depending on scale and reagents.
- Purification is often straightforward via trituration with methanol or crystallization.
- Larger scale reactions may produce sticky by-products, requiring optimization of solvent volumes.
- Stability studies recommend storage at -20°C under inert atmosphere to prevent degradation.
- Solubility varies with pH and solvent; equilibrium solubility studies are advised.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetone, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
Pharmacological and Functional Relevance
Physicochemical Properties
| Property | Target Compound | 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one HCl | Piperidine Ether Analog (C₇H₁₆ClNO₂) |
|---|---|---|---|
| Molecular Weight | 227.73 | 225.71 | 181.66 |
| Solubility (Polarity) | High (alcohol/HCl) | Moderate (ketone/HCl) | High (ether/alcohol/HCl) |
| Stability | Stable in acidic conditions | Prone to keto-enol tautomerism | Hydrolytically stable |
Notes:
Biological Activity
2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, focusing on antibacterial, antifungal, and antiproliferative activities.
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 240.73 g/mol
- CAS Number : 1214020-17-3
Antibacterial Activity
Research has shown that compounds with pyrrolidine structures exhibit significant antibacterial properties. In vitro studies have demonstrated that derivatives of pyrrolidine can inhibit the growth of various pathogenic bacteria.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |
| 1,3-Dipyrrolidinobenzene | No activity | - |
The compounds listed above show varying degrees of effectiveness against common bacterial strains, with notable activity against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. Studies indicate that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Compound A | 0.0048 | Candida albicans |
| Compound B | 0.0098 | Aspergillus niger |
These findings suggest that modifications to the pyrrolidine structure can enhance antifungal efficacy, making these compounds potential candidates for antifungal drug development .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation in cancerous cells.
Case Study: HeLa Cells
In a study assessing the antiproliferative activity against HeLa cells (cervical cancer), the compound exhibited significant inhibition with an IC50 value indicating effective concentration levels required to reduce cell viability by 50% .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within bacterial and fungal cells as well as cancer cells. The presence of the pyrrolidine ring is crucial for its bioactivity, likely due to its ability to facilitate interactions with cellular membranes or specific receptors involved in cell signaling pathways .
Q & A
Basic: What are the standard synthetic routes for 2-Phenyl-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride?
The compound is typically synthesized via enantioselective methods, such as catalytic hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to introduce stereochemistry at the pyrrolidine ring. The secondary amine is then protonated with HCl to form the hydrochloride salt, enhancing solubility for biological assays . Key steps include purification via recrystallization or chiral chromatography to achieve >98% enantiomeric excess (ee).
Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
Contradictions may arise from variations in enantiomeric purity, salt form stability, or assay conditions. To address this:
- Reproduce synthesis : Validate enantiopurity using polarimetry and chiral HPLC .
- Standardize assays : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines.
- Comparative docking : Perform molecular docking against target receptors (e.g., GPCRs) to identify stereospecific binding modes .
Basic: What spectroscopic methods are recommended for structural confirmation?
- NMR : H and C NMR to confirm the phenyl, pyrrolidine, and ethanol moieties. Aromatic protons appear at δ 7.2–7.5 ppm, while the pyrrolidine N–H signal is typically broad at δ 1.5–2.5 ppm .
- IR : Stretching vibrations for O–H (3200–3600 cm) and N–H (≈3300 cm) .
- X-ray crystallography : Use SHELX for refinement to resolve absolute configuration .
Advanced: What strategies optimize enantiomeric purity during synthesis?
- Chiral auxiliaries : Employ (R)- or (S)-proline derivatives to control stereochemistry .
- Kinetic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
- Flack parameter analysis : Validate absolute configuration via X-ray crystallography with SHELXL, ensuring a Flack parameter close to 0 or 1 .
Basic: How does the hydrochloride salt influence solubility and stability?
The hydrochloride form increases aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. Stability studies (e.g., TGA/DSC) show decomposition >200°C, making it suitable for room-temperature storage. Hygroscopicity requires desiccated storage .
Advanced: What computational tools predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina with PubChem-derived 3D structures (CID: [reference]) to model binding to dopamine or serotonin receptors .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., phenyl vs. halogenated analogs) with activity .
Basic: What are the primary degradation pathways under physiological conditions?
- Hydrolysis : The ethanolamine moiety may undergo pH-dependent hydrolysis at extremes (pH <3 or >10).
- Oxidation : The pyrrolidine ring is susceptible to radical oxidation; stabilize with antioxidants (e.g., BHT) in formulations .
Advanced: How to analyze enantiomer-specific pharmacokinetics?
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) to separate enantiomers.
- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) to calculate AUC and for each enantiomer .
Basic: What are the key considerations for in vitro toxicity screening?
- Cell viability assays : Use MTT or resazurin in HEK293 or HepG2 cells at 1–100 μM doses.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess metabolic interference .
Advanced: How to resolve crystallographic disorder in the pyrrolidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
